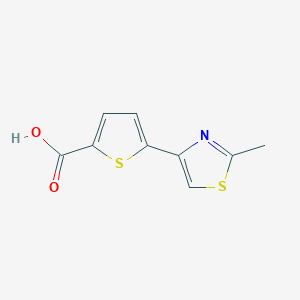

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-10-6(4-13-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDWMWQOFJYAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346733 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400715-45-9 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Vilsmeier-Haack Reaction and Subsequent Thiophene Ring Formation

A prominent method reported involves the synthesis of substituted thiophene-2-carboxylic acid derivatives through a sequence starting from aromatic ketones and esters, employing the Vilsmeier-Haack reaction to introduce formyl groups, followed by cyclization to form the thiophene ring.

Step 1: Formation of Aromatic Ketones (5a–h)

Aromatic esters react with 2-(4-chlorophenyl)acetic acid in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at low temperatures (-60°C to room temperature) to yield aromatic ketones.

Reaction conditions:- Solvent: THF

- Base: NaHMDS

- Temperature: -60°C to room temperature

- Time: 1.5 hours total

- Workup: Quenching with NH4Cl, extraction with ethyl acetate, purification by silica gel chromatography

Step 2: Vilsmeier-Haack Formylation (6a–h)

The ketones are treated with phosphorus oxychloride and N,N-dimethylformamide (DMF) to form chloro acrylaldehyde derivatives.

Reaction conditions:- Reagents: POCl3, DMF

- Temperature: 0°C to 70°C

- Time: 4 hours

- Workup: Quenching with sodium acetate, extraction with dichloromethane

Step 3: Thiophene Ring Formation (7a–h)

The chloro acrylaldehyde derivatives react with ethyl mercaptoacetate in the presence of sodium tert-butoxide in ethanol to form substituted thiophene esters.

Reaction conditions:- Reagents: Ethyl mercaptoacetate, sodium tert-butoxide

- Solvent: Ethanol

- Temperature: 0°C to reflux

- Time: Overnight + 2 hours reflux

- Workup: Quenching with water, extraction with dichloromethane

Step 4: Hydrolysis to Carboxylic Acid (8a–h)

The esters are hydrolyzed under acidic or basic conditions to yield the target thiophene-2-carboxylic acid derivatives.

Typical conditions:- Acidic hydrolysis with HCl or basic hydrolysis with NaOH

- Temperature: Room temperature to reflux

- Time: Variable depending on conditions

This method allows the introduction of various heteroaryl groups, including thiazole derivatives, at the 5-position of the thiophene ring, enabling the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid analogs.

Preparation of the 2-Methyl-1,3-thiazole Moiety and Its Coupling

The 2-methyl-1,3-thiazole ring can be synthesized separately or introduced via coupling reactions:

Synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives often involves ester hydrolysis of methyl esters using sodium hydroxide in a mixture of THF and methanol, followed by acidification with hydrochloric acid to precipitate the acid.

Coupling to Thiophene Ring:

The thiazole moiety is introduced at the 5-position of the thiophene ring through cross-coupling reactions or via condensation of appropriately functionalized intermediates. For example, halogenated thiophene derivatives can undergo palladium-catalyzed coupling with thiazole boronic acids or stannanes to form the C-C bond linking the two heterocycles.

Industrial and Scale-Up Considerations

Industrial synthesis may optimize the above routes by:

- Using continuous flow reactors for better temperature and reaction control.

- Employing catalytic systems to improve yields and reduce by-products.

- Automating reaction monitoring to ensure consistent product quality.

Such methods enhance scalability and reproducibility for research and potential commercial applications.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| 1 | Ketone formation | 2-(4-chlorophenyl)acetic acid, NaHMDS, THF | Aromatic ketones (5a–h) | Low temperature (-60°C to RT) |

| 2 | Vilsmeier-Haack formylation | POCl3, DMF, 0–70°C | Chloro acrylaldehydes (6a–h) | Intermediate for thiophene synthesis |

| 3 | Thiophene ring formation | Ethyl mercaptoacetate, Na tert-butoxide, EtOH | Thiophene esters (7a–h) | Reflux conditions |

| 4 | Ester hydrolysis | Acidic or basic hydrolysis | Thiophene-2-carboxylic acids (8a–h) | Final target compound |

| 5 | Thiazole ester hydrolysis | NaOH in THF/MeOH, then HCl acidification | 2-Methyl-1,3-thiazole-4-carboxylic acid | Precursor for coupling |

| 6 | Cross-coupling (if applicable) | Pd-catalyzed coupling of halogenated thiophene and thiazole derivatives | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene derivatives | Enables C-C bond formation between rings |

Research Findings and Analytical Characterization

- The synthesized compounds are typically characterized by 1H NMR, 13C NMR, IR, and mass spectrometry to confirm structure and purity.

- Yields for key intermediates such as chloro acrylaldehydes and thiophene esters range from 40% to 70%, with final acid products often isolated in yields above 90% after hydrolysis.

- The synthetic routes allow for structural diversity by varying the aromatic or heteroaromatic substituents, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism by which 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Heterocyclic Variants

The following table compares key structural and functional attributes:

Key Observations:

Substitution Position: The target compound’s carboxylic acid on the thiophene (vs. thiazole in analogs) may alter binding orientation in enzymatic pockets. For example, in PTP1B, the acid group likely interacts with catalytic residues, while the thiazole’s methyl group contributes to hydrophobic interactions .

Heterocycle Replacement :

- Replacing thiazole with oxazole () removes a sulfur atom, reducing π-stacking capacity and altering metabolic stability. Oxazoles are generally less electron-rich, which may decrease binding affinity to metal-containing enzymes like PTP1B.

A. mGluR5 Antagonists (Non-Structural Analogs) :

- MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine) are potent mGluR5 antagonists with anxiolytic effects .

- While structurally distinct from the target compound, their thiazole/piperidine motifs highlight the importance of rigid heterocycles in CNS drug design. The target compound’s carboxylic acid may limit blood-brain barrier penetration compared to these neutral analogs.

Biological Activity

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H7NO2S2

- Molecular Weight : 225.29 g/mol

- CAS Number : 400715-45-9

- IUPAC Name : 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid

- InChI Key : AEDWMWQOFJYAGN-UHFFFAOYSA-N

Antitumor Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit notable antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound has been found to induce cell cycle arrest at the G0/G1 phase in certain tumor cell lines, which is crucial for its anti-proliferative effects. This was demonstrated in studies involving human B-cell lymphoma cell lines, where specific derivatives displayed selective inhibition without affecting normal cells .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl at specific positions on the thiazole ring enhances the compound's cytotoxicity. Detailed SAR studies have shown that modifications to the thiazole and thiophene rings significantly influence biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes and inhibit essential bacterial enzymes .

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thiazole-containing compounds were synthesized and tested for their antitumor efficacy against various cancer types. The results indicated that compounds similar to 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | BJAB (B-cell lymphoma) | 1.61 ± 1.92 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiazole derivatives, including the target compound. The study revealed effective inhibition against Gram-positive and Gram-negative bacteria, with notable activity against resistant strains .

Research Findings

Recent literature emphasizes the importance of thiazole and thiophene frameworks in drug design. The incorporation of these moieties into pharmaceutical candidates has led to promising results in preclinical models:

- Anticancer Agents : Thiazole derivatives have been identified as potential anticancer agents due to their ability to target specific signaling pathways involved in tumor growth and survival.

- Antimicrobial Agents : The structural diversity of thiazole compounds allows for modifications that can enhance their antimicrobial potency, making them suitable candidates for developing new antibiotics.

Q & A

Q. What are common synthetic routes for introducing the 2-methyl-1,3-thiazole moiety into thiophene-2-carboxylic acid derivatives?

Methodological Answer: The thiazole ring is typically synthesized via Hantzsch thiazole synthesis. For example, bromoacetyl intermediates (e.g., α-bromoacetylthiophene derivatives) react with thioacetamide in refluxing ethanol or acetic acid to form the thiazole ring. Sodium acetate is often used as a base to deprotonate intermediates and drive the reaction . Post-synthesis, purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high yields.

Q. How can spectroscopic methods (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the thiophene backbone (δ 6.8–7.5 ppm for aromatic protons) and thiazole methyl group (δ 2.5–2.7 ppm).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole C=N absorption near 1600 cm⁻¹.

- MS : Molecular ion peak matching the molecular weight (e.g., 253.28 g/mol for C₉H₇NO₂S₂). Cross-referencing with computational predictions (e.g., PubChem InChI keys) enhances validation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antibacterial : Disk diffusion or MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Doxorubicin is a common positive control .

Q. How do substituents on the thiophene ring influence solubility and reactivity?

Methodological Answer: Carboxylic acid groups enhance water solubility via ionization at physiological pH. Electron-withdrawing groups (e.g., halogens) increase electrophilic substitution reactivity, while methyl groups on the thiazole ring improve metabolic stability. Solubility can be quantified via HPLC retention times or logP calculations .

Advanced Research Questions

Q. How can regioselective coupling strategies optimize the synthesis of this compound?

Methodological Answer: Use Suzuki-Miyaura cross-coupling to attach the thiazole ring to the thiophene backbone. Pd(PPh₃)₄ catalysts and boronate ester intermediates (e.g., tetramethyl dioxaborolane derivatives) improve regioselectivity. Monitor reaction progress via TLC with UV visualization .

Q. What computational methods predict binding interactions between this compound and protein targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like tyrosine kinases or bacterial enzymes. Validate predictions with SPR binding assays or X-ray crystallography of protein-ligand complexes .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Perform meta-analysis of IC₅₀ values and structural parameters (e.g., Hammett σ constants). For example, 4-chlorophenyl substituents may enhance anticancer activity by 30% compared to methoxy groups due to increased lipophilicity .

Q. What strategies mitigate decomposition of the sulfonyl chloride intermediate during synthesis?

Methodological Answer: Use anhydrous conditions (e.g., THF under N₂) and low temperatures (0–5°C) to stabilize 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. Quench excess SOCl₂ with ice-cold NaHCO₃ to prevent over-chlorination .

Q. How to design SAR studies for optimizing antimicrobial potency?

Methodological Answer:

- Step 1 : Synthesize derivatives with varied substituents (e.g., halogens, methyl, hydroxy).

- Step 2 : Test against ESKAPE pathogens using broth microdilution.

- Step 3 : Correlate activity with steric/electronic parameters (e.g., Hansch analysis). Thieno[3,2-d]pyrimidine hybrids show enhanced activity due to π-π stacking with bacterial DNA .

Q. What advanced analytical techniques confirm polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.